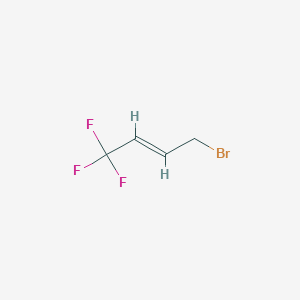

1,1,1-Trifluoro-4-bromo-2-butene

CAS No.:

Cat. No.: VC18051978

Molecular Formula: C4H4BrF3

Molecular Weight: 188.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H4BrF3 |

|---|---|

| Molecular Weight | 188.97 g/mol |

| IUPAC Name | (E)-4-bromo-1,1,1-trifluorobut-2-ene |

| Standard InChI | InChI=1S/C4H4BrF3/c5-3-1-2-4(6,7)8/h1-2H,3H2/b2-1+ |

| Standard InChI Key | AFLONCGUFNMHMB-OWOJBTEDSA-N |

| Isomeric SMILES | C(/C=C/C(F)(F)F)Br |

| Canonical SMILES | C(C=CC(F)(F)F)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound exhibits a linear structure with a bromine atom at the terminal carbon and three fluorine atoms positioned on adjacent carbons. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 10493-44-4 | |

| Molecular Formula | C₄H₄BrF₃ | |

| Molecular Weight | 188.97 g/mol | |

| InChI Key | GQCQMFYIFUDARF-UHFFFAOYSA-N | |

| SMILES Notation | C(/F)(\F)=C(/F)\CCBr |

The presence of both bromine and fluorine atoms introduces electron-withdrawing effects, enhancing electrophilic reactivity at the alkene moiety .

Physicochemical Properties

Physical State and Stability

1,1,1-Trifluoro-4-bromo-2-butene is a light-sensitive liquid with a faint lime hue, typically stored in flammables areas due to its low flash point (63°F) . Critical physical properties include:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 95–98°C (lit.) | — | |

| Density | 1.639 g/mL | 25°C | |

| Refractive Index | 1.401 | — | |

| Water Solubility | Immiscible | — |

Synthesis and Reaction Mechanisms

Industrial and Laboratory Synthesis

The compound is synthesized via two primary routes:

Method 1: Dehalogenation of Polyhalogenated Precursors

Treatment of 1,4-dibromo-2-chloro-1,1,2-trifluorobutylene with metallic zinc or magnesium in aqueous media yields 1,1,1-trifluoro-4-bromo-2-butene with >99% purity. The reaction proceeds via single-electron transfer, with the solvent modulating steric effects.

Method 2: Phase-Transfer Catalyzed Elimination

Reacting 4-bromo-1,1,2-trifluoro-1-butene with potassium hydroxide in the presence of tetrabutylammonium bromide produces 1,1,2-trifluoro-1,3-butadiene, highlighting its role as a synthon for conjugated dienes .

Mechanistic Insights

The trifluoromethyl group stabilizes transition states through inductive effects, facilitating nucleophilic substitutions and eliminations. For example, indium-mediated allylation reactions exploit the compound’s electrophilic alkene to generate stereoselective products .

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound is pivotal in synthesizing fluorinated amino acids. A 2006 Journal of Organic Chemistry study demonstrated its use in preparing 4,4,4-trifluoroisoleucines via indium-mediated allylation of glyceraldimines, achieving >95% diastereoselectivity .

Agrochemical Development

Its reactivity with aldehydes in aqueous media enables the production of β-trifluoromethylated homoallylic alcohols, key precursors for fluorinated pesticides .

Material Science

As a fluorinated building block, it contributes to polymers with enhanced thermal stability and chemical resistance. Reactions with silanes yield silicon-containing fluoropolymers used in coatings .

Research Advancements and Case Studies

Stereoselective Synthesis (Case Study)

In a landmark 1997 study, the indium-mediated reaction of 1,1,1-trifluoro-4-bromo-2-butene with aldehydes in water produced β-trifluoromethylated homoallylic alcohols with 92% yield and >20:1 diastereomeric excess . This method’s aqueous compatibility aligns with green chemistry principles.

Photochemical Behavior

A 2017 Journal of Physical Chemistry A investigation revealed a hydroxyl radical reaction rate constant of cm³ molecule⁻¹ s⁻¹ for the compound, critical for assessing its environmental persistence .

Comparative Analysis with Analogues

| Compound | Boiling Point (°C) | Density (g/mL) | Key Application |

|---|---|---|---|

| 1,1,2-Trifluoro-1-butene | 45–47 | 1.12 | Polymerization |

| 4-Bromo-1,1,2-trifluoro-1-butene | 95–98 | 1.64 | Amino acid synthesis |

| Hexafluoropropene | -29 | 1.58 | Refrigerants |

The bromine substituent in 1,1,1-trifluoro-4-bromo-2-butene enhances its utility in cross-coupling reactions compared to non-brominated analogues .

Future Directions

Ongoing research focuses on catalytic asymmetric reactions using chiral ligands to access enantiopure fluorinated compounds. Additionally, computational studies aim to predict novel reaction pathways via density functional theory (DFT) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume